molecular formula C11H11NO2 B8808268 (6-Methoxyquinolin-3-yl)methanol

(6-Methoxyquinolin-3-yl)methanol

Cat. No.: B8808268
M. Wt: 189.21 g/mol
InChI Key: GDPVNEOAIYIHSP-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-3-yl)methanol is a quinoline derivative characterized by a methoxy (-OCH₃) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(6-methoxyquinolin-3-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-6,13H,7H2,1H3

InChI Key

GDPVNEOAIYIHSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Quinoline Methanol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Interactions/Applications References
(6-Methoxyquinolin-3-yl)methanol 6-OCH₃, 3-CH₂OH C₁₁H₁₁NO₂ 189.21* Not reported Potential H-bonding, solubility -
(2-Chloro-6-methylquinolin-3-yl)methanol 2-Cl, 6-CH₃, 3-CH₂OH C₁₁H₁₀ClNO 207.66 Not reported Intramolecular H-bonds, π-π stacking
NQ1 (6-(Benzyloxy)-7-methoxy-3-nitroquinolin-4-amine) 6-OBn, 7-OCH₃, 3-NO₂, 4-NH₂ C₂₅H₁₉N₃O₄ 425.14 222 Anticancer activity (in vitro)
QN11 (N-tert-Butyl-1-(2-((4-nitrophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanimine Oxide) 6-OCH₃, 3-C=N(O⁻)t-Bu, 2-SO₂C₆H₄NO₂ C₂₄H₁₉N₃O₆S 477.10 Not reported Ischemic stroke therapy candidate

*Calculated based on quinoline core and substituents.

Key Comparisons :

  • Substituent Effects: The methoxy group in this compound is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing chloro group in (2-Chloro-6-methylquinolin-3-yl)methanol. This difference may influence solubility and reactivity in substitution reactions .
  • Crystallography and Interactions: (2-Chloro-6-methylquinolin-3-yl)methanol exhibits intramolecular C–H···O hydrogen bonds and intermolecular π-π stacking, stabilizing its crystal lattice. The absence of chloro and methyl groups in the target compound may alter packing efficiency and melting points .

Physical and Chemical Properties

  • Solubility : The methoxy group improves aqueous solubility compared to hydrophobic substituents (e.g., benzyloxy in NQ1). However, the hydroxymethyl group may enhance polarity further .
  • Thermal Stability: Melting points vary significantly; NQ1 (222°C) and NQ6 (254°C) demonstrate higher stability due to nitro groups and extended conjugation, whereas methanol derivatives likely exhibit lower melting points .

Preparation Methods

Reduction of 6-Methoxyquinoline-3-carbaldehyde

The most widely documented method involves the reduction of 6-methoxyquinoline-3-carbaldehyde using hydride-based reagents.

Sodium Borohydride (NaBH₄) Reduction

Procedure :

  • Starting Material : 6-Methoxyquinoline-3-carbaldehyde (synthesized via Vilsmeier-Haack reaction).

  • Reagents : Sodium borohydride (1–1.2 eq), methanol or ethanol solvent.

  • Conditions : Room temperature, 2–4 hours.

  • Work-up : Quenching with ice-cold water, filtration, and recrystallization from methanol or chloroform.

Yield : 85–92%.
Key Data :

ParameterValue
Reaction Time2–4 hours
Temperature25°C
SolventMethanol/Ethanol
Purity (HPLC)>95%

Mechanism : The aldehyde group (-CHO) is reduced to a primary alcohol (-CH₂OH) via nucleophilic attack by BH₄⁻, followed by protonation.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Procedure :

  • Reagents : LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Conditions : Reflux (40–60°C), 6–8 hours.

  • Work-up : Careful quenching with saturated NH₄Cl, extraction with ethyl acetate.

Yield : 78–85%.
Advantage : Higher selectivity for aldehyde reduction in complex substrates.

Microwave-Assisted Synthesis

A modified approach using microwave irradiation accelerates the reduction step:
Procedure :

  • Reagents : NaBH₄, montmorillonite K-10 (catalyst).

  • Conditions : Microwave irradiation (500 W, 5 minutes).

  • Work-up : Column chromatography (ethyl acetate/petroleum ether).

Yield : 89–94%.
Advantage : 12-fold reduction in reaction time compared to conventional methods.

Synthesis of 6-Methoxyquinoline-3-carbaldehyde Intermediate

Vilsmeier-Haack Reaction

The aldehyde precursor is synthesized via formylation of 6-methoxyquinoline:
Procedure :

  • Starting Material : 6-Methoxyquinoline.

  • Reagents : POCl₃, DMF (dimethylformamide).

  • Conditions : 90°C, 6 hours.

  • Work-up : Neutralization with NaHCO₃, extraction with dichloromethane.

Yield : 65–72%.
Key Reaction :

6-Methoxyquinoline+DMF+POCl36-Methoxyquinoline-3-carbaldehyde\text{6-Methoxyquinoline} + \text{DMF} + \text{POCl}_3 \rightarrow \text{6-Methoxyquinoline-3-carbaldehyde}

Skraup Reaction Modifications

Quinoline core synthesis from 4-methoxy-2-nitroaniline and glycerol, followed by selective oxidation.
Yield : 60–68%.

Chloromethyl Intermediate Hydrolysis

  • Starting Material : 2-Chloro-3-chloromethyl-6-methoxyquinoline.

  • Reagents : NaOH (aqueous), 60°C, 12 hours.
    Yield : 55–60%.

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
NaBH₄ Reduction85–922–4 hoursHighIndustrial
LiAlH₄ Reduction78–856–8 hoursModerateLab-scale
Microwave-Assisted89–945 minutesHighPilot-scale
Vilsmeier-Haack65–726 hoursModerateIndustrial

Key Findings :

  • Microwave-assisted reduction offers the highest yield and fastest reaction time.

  • NaBH₄ is preferred for large-scale production due to safety and cost.

Characterization and Validation

  • FT-IR : Peaks at 3280–3291 cm⁻¹ (O-H stretch), 1650–1660 cm⁻¹ (C=N quinoline).

  • ¹H NMR : δ 4.30–4.34 (d, -CH₂OH), δ 3.91 (s, -OCH₃).

  • X-ray Crystallography : Confirms planar quinoline core and hydroxymethyl orientation.

Challenges and Optimizations

  • Byproduct Formation : Over-reduction to 3-methyl-6-methoxyquinoline is minimized using controlled NaBH₄ stoichiometry.

  • Purification : Recrystallization from chloroform-methanol (1:3) enhances purity to >98% .

Q & A

Q. Which computational tools predict the metabolic pathways and toxicity risks of this compound?

  • Methodological Answer : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation by CYP3A4). Validate with in vitro hepatocyte assays and Ames test for mutagenicity .

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